1-(4-Nitrophenyl)-2-thiourea
Overview
Description
“1-(4-Nitrophenyl)-2-thiourea” is a chemical compound. However, there is limited information available about this specific compound. It is likely to share some properties with related compounds such as 4-Nitrophenol1 and 1-(4-Nitrophenyl)ethanol2.
Synthesis Analysis
The synthesis of “1-(4-Nitrophenyl)-2-thiourea” is not explicitly detailed in the available literature. However, related compounds have been synthesized through various methods. For instance, 4-Nitrophenol can be prepared by nitration of phenol using dilute nitric acid at room temperature1. Another compound, 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid, was obtained by the reaction of 4-hydroxyproline with 4-nitrobenzenesulphonyl chloride3.
Molecular Structure Analysis
The molecular structure of “1-(4-Nitrophenyl)-2-thiourea” is not directly available. However, the structure of a related compound, 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid, was characterized using X-ray diffraction studies3.
Chemical Reactions Analysis
The specific chemical reactions involving “1-(4-Nitrophenyl)-2-thiourea” are not detailed in the available literature. However, the catalytic reduction of 4-nitrophenol has been extensively studied as a benchmark reaction to assess the activity of nanostructured materials4.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Nitrophenyl)-2-thiourea” are not directly available. However, 4-Nitrophenol, a related compound, is a slightly yellow, crystalline material, moderately toxic. It shows two polymorphs in the crystalline state1.
Scientific Research Applications
-
Catalytic Reduction of 4-Nitrophenol
- Field : Nanostructured Materials Research
- Application : The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials .
- Method : The reaction involves the use of various reducing agents, such as NaBH4 and hydrazine (N2H4), to examine the activity of catalytic nanostructures in an aqueous environment .
- Results : Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
-
Precursor in Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : 4-(4-nitrophenyl)thiomorpholine has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry .
- Method : The title compound is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine .
- Results : The resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions. In drug development, the thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .
-
Synthesis of 1-Alkyl-4-Formyl-1,2,3-triazoles
- Field : Organic Chemistry
- Application : 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) is used as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles .
- Method : The synthesis involves the use of commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide . The reaction of FNPT with alkylamines is further explored, and for hexylamine, the one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated .
- Results : This method facilitated the complete hydrolysis of rearranged 4-iminomethyl-1,2,3-triazoles and allowed for the recycling of 4-nitrophenyl azide .
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Conversion of Nitrophenols into Amino Products
- Field : Environmental Chemistry
- Application : Various nanostructured materials (NMs) are used as efficient catalysts for the conversion of hazardous nitrophenols, including 4-NP, into non-toxic amino products .
- Method : The catalytic reductions of various nitrophenols mainly 4-NP, have become a standard reference to examine the efficiency of NMs .
- Results : This process helps in the conversion of hazardous nitrophenols into fruitful non-toxic amino products .
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Synthesis of 1-Alkyl-4-Formyl-1,2,3-triazoles
- Field : Organic Chemistry
- Application : 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) is used as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles .
- Method : The synthesis involves the use of commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide . The reaction of FNPT with alkylamines is further explored, and for hexylamine, the one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated .
- Results : This method facilitated the complete hydrolysis of rearranged 4-iminomethyl-1,2,3-triazoles and allowed for the recycling of 4-nitrophenyl azide .
-
Conversion of Nitrophenols into Amino Products
- Field : Environmental Chemistry
- Application : Various nanostructured materials (NMs) are used as efficient catalysts for the conversion of hazardous nitrophenols, including 4-NP, into non-toxic amino products .
- Method : The catalytic reductions of various nitrophenols mainly 4-NP, have become a standard reference to examine the efficiency of NMs .
- Results : This process helps in the conversion of hazardous nitrophenols into fruitful non-toxic amino products .
Safety And Hazards
The specific safety and hazards information for “1-(4-Nitrophenyl)-2-thiourea” is not available. However, related compounds such as 4-Nitrophenyl chloroformate are known to cause severe skin burns and eye damage, and may cause respiratory irritation5.
Future Directions
The future directions for “1-(4-Nitrophenyl)-2-thiourea” are not explicitly mentioned in the available literature. However, the use of 4-nitrophenyl activated esters to rapidly prepare 18 F-labelled acylation synthons in one step has been described, indicating potential future directions in the field of chemical synthesis6.
properties
IUPAC Name |
(4-nitrophenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-7(13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H3,8,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYAANPIHFKKMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190454 | |
Record name | (p-Nitrophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-2-thiourea | |
CAS RN |
3696-22-8 | |
Record name | N-(4-Nitrophenyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3696-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (p-Nitrophenyl)thiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3696-22-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61006 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (p-Nitrophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (p-nitrophenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.